(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride
Description
(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride is a complex organic compound that combines the structural features of adamantane and morpholine Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties
Properties
IUPAC Name |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c20-16(11-19-1-3-22-4-2-19)12-23-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18;/h13-16,20H,1-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLKTAUDKQOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH+]1CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the radical-based functionalization of adamantane to introduce the necessary functional groups . This is followed by the reaction with morpholine derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylate group can be reduced to form alcohols or other derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylate group can produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between adamantane derivatives and biological molecules. Its structural features make it a potential candidate for drug development and molecular probes.
Medicine
Medicinally, adamantane derivatives are known for their antiviral and neuroprotective properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its stability and rigidity make it suitable for enhancing the mechanical properties of these materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or enzymes, inhibiting their function and preventing viral replication. In neuroprotective applications, it may modulate neurotransmitter receptors or ion channels, providing protective effects against neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: A neuroprotective agent used in the treatment of Alzheimer’s disease.
Uniqueness
(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride is unique due to the presence of both the adamantane and morpholine moieties. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
